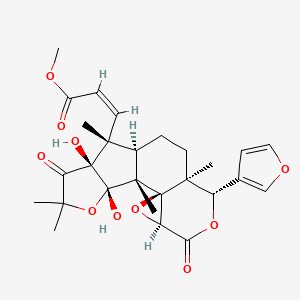

Harrisonin

描述

Harrisonin is a limonoid compound isolated from the root bark of the Ethiopian shrub Harrisonia abyssinica Oliv. (Simaroubaceae) . It is structurally characterized by an unusual α-hydroxy-α’-hemiketal group, which may arise naturally or during extraction processes . Harrisonin exhibits diverse bioactivities, including:

- Insect antifeedant activity: Effective against larvae of Spodoptera exempta (African armyworm), Maruca vitrata (bean pod borer), and Eldana saccharina (African sugarcane borer) at concentrations as low as 20 ppm .

- Cytotoxicity: Demonstrates a 50% inhibitory concentration (IC₅₀) of 2.2 µg/mL in KB (human oral carcinoma) cell assays .

- Antimicrobial activity: Active against Bacillus subtilis at 5 µg/mL .

Its isolation involves cold methanol extraction followed by chromatographic purification, yielding approximately 70 mg of crystalline material from 650 g of root bark . Spectroscopic analyses (IR, UV, NMR) confirm its structural uniqueness among limonoids, particularly its differentiation from obacunone, a related compound from the same plant .

属性

分子式 |

C27H32O10 |

|---|---|

分子量 |

516.5 g/mol |

IUPAC 名称 |

methyl (Z)-3-[(1R,2R,4S,7S,8S,11R,12R,13R,17S)-7-(furan-3-yl)-13,17-dihydroxy-1,8,12,15,15-pentamethyl-5,14-dioxo-3,6,16-trioxapentacyclo[9.6.0.02,4.02,8.013,17]heptadecan-12-yl]prop-2-enoate |

InChI |

InChI=1S/C27H32O10/c1-21(2)20(30)25(31)22(3,11-8-16(28)33-6)15-7-10-23(4)17(14-9-12-34-13-14)35-19(29)18-26(23,36-18)24(15,5)27(25,32)37-21/h8-9,11-13,15,17-18,31-32H,7,10H2,1-6H3/b11-8-/t15-,17+,18-,22-,23+,24-,25+,26-,27+/m1/s1 |

InChI 键 |

DYNIRWNERRSOEV-HPGFDZHLSA-N |

SMILES |

CC1(C(=O)C2(C(C3CCC4(C(OC(=O)C5C4(C3(C2(O1)O)C)O5)C6=COC=C6)C)(C)C=CC(=O)OC)O)C |

手性 SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@]4(C(=O)C(O[C@]4([C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)O)(C)C)O)(C)/C=C\C(=O)OC |

规范 SMILES |

CC1(C(=O)C2(C(C3CCC4(C(OC(=O)C5C4(C3(C2(O1)O)C)O5)C6=COC=C6)C)(C)C=CC(=O)OC)O)C |

同义词 |

harrisonin |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Harrisonin belongs to the limonoid class, which includes triterpenoid derivatives with insecticidal, antifeedant, and growth-regulating properties. Below is a detailed comparison with structurally or functionally related limonoids:

Table 1: Structural and Functional Comparison of Harrisonin with Key Limonoids

Key Findings

Larvicidal Potency :

- Calodendrolide and pyroangolensolide exhibit superior larvicidal activity against Aedes aegypti larvae compared to harrisonin, with LC₅₀ values of 13.2 µM and 16.6 µM , respectively, versus 28.1 µM for harrisonin .

- Harrisonin’s lower efficacy may stem from its complex α-hydroxy-α’-hemiketal structure, which contrasts with the simpler scaffolds of calodendrolide and pyroangolensolide .

Structural-Activity Relationships: Simpler Structures Enhance Bioactivity: Pyroangolensolide, a reduced derivative of calodendrolide, retains high toxicity despite structural simplification, suggesting that certain functional groups (e.g., ketones) are critical for larvicidal activity . Hemiketal Group in Harrisonin: This group differentiates harrisonin from obacunone and may contribute to its unique antifeedant and cytotoxic properties .

Antifeedant and Ecological Roles: Harrisonin and obacunone show overlapping antifeedant effects against Spodoptera exempta, but harrisonin’s additional cytotoxicity makes it a dual-action agent . Both compounds stimulate Striga hermonthica seed germination (up to 98%), indicating ecological roles in plant-plant interactions .

Physicochemical Properties: Log P Values: Harrisonin (Log P = 2.72) is more lipophilic than calodendrolide (2.03) but less so than pyroangolensolide (2.92).

Research Implications and Gaps

- Structural Optimization : Simplifying harrisonin’s hemiketal group could enhance its larvicidal potency while retaining antifeedant activity.

- Synergistic Formulations : Combining harrisonin with calodendrolide or pyroangolensolide may improve efficacy against resistant insect populations.

- Unresolved Questions : The natural occurrence of harrisonin’s hemiketal group requires further isotopic labeling studies to confirm its biosynthetic origin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。